molecular formula C5H6BrN3O B134139 5-Bromo-3-methoxypyrazin-2-amine CAS No. 5900-13-0

5-Bromo-3-methoxypyrazin-2-amine

Cat. No. B134139
CAS RN: 5900-13-0
M. Wt: 204.02 g/mol
InChI Key: QDFJJHGAODFQMN-UHFFFAOYSA-N
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Description

The compound 5-Bromo-3-methoxypyrazin-2-amine is a brominated pyrazine derivative. Pyrazines are heterocyclic aromatic compounds, and the presence of a bromine atom and a methoxy group in the structure suggests potential reactivity for further chemical modifications. Although the specific compound is not directly mentioned in the provided papers, the related chemistry and synthesis methods can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of brominated pyrazine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, involves a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, with regioselective methoxylation and bromination steps to achieve the desired product . Similarly, the synthesis of 2-bromo-5-methyl pyrazine from 5-methylpyrazine-2-carboxylic acid through amide formation, Hofmann degradation, diazotization, and in-situ bromination indicates a potential pathway that could be adapted for the synthesis of 5-Bromo-3-methoxypyrazin-2-amine .

Molecular Structure Analysis

The molecular structure of brominated pyrazine derivatives is characterized by the presence of a pyrazine ring, a six-membered ring containing nitrogen atoms at the 1 and 4 positions. The addition of substituents like bromine and methoxy groups can influence the electronic distribution and reactivity of the molecule. Single crystal X-ray diffraction and 2D NMR experiments are commonly used to unambiguously determine the structure of such compounds .

Chemical Reactions Analysis

Brominated pyrazine derivatives can undergo various chemical reactions, including nucleophilic substitutions, cyclocondensation, and reduction. For example, brominated trihalomethylenones have been used as precursors in cyclocondensation reactions with hydrazine monohydrate to synthesize pyrazoles . These reactions are typically sensitive to reaction conditions and the nature of the substituents on the pyrazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-methoxypyrazin-2-amine would be influenced by its functional groups. The bromine atom would make it susceptible to nucleophilic substitution reactions, while the methoxy group could affect its solubility in organic solvents. The presence of the amine group would make it a potential ligand for metal coordination or a base for protonation. The exact properties would need to be determined experimentally, but the related compounds synthesized in the papers provide a basis for predicting behavior in chemical reactions and potential applications in medicinal chemistry .

Scientific Research Applications

Selective Amination

  • Catalytic Amination : A study by Ji, Li, and Bunnelle (2003) demonstrated the selective amination of polyhalopyridines using a palladium-Xantphos complex. This method yields high chemoselectivity and isolated yields, as shown in the synthesis of 5-amino-2-chloropyridine from 5-bromo-2-chloropyridine (Ji, Li, & Bunnelle, 2003).

Synthesis of Functionalized Compounds

  • Synthesis of 4-Amino-1H-pyrroles : Zanatta et al. (2021) researched the reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines. This selective reaction produced series of 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles and highly functionalized β-enaminones (Zanatta et al., 2021).
  • Amination for Receptor Antagonists : Kindon et al. (2017) discovered two potent CCR4 receptor antagonists, AZD-2098 and AZD-1678, starting from N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide (Kindon et al., 2017).

Chemoselective Synthesis

  • Heterocyclization Reactions : Aquino et al. (2015) described a concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, offering environmental friendliness and high yields (Aquino et al., 2015).

Pharmaceutical and Biological Applications

  • Potential HIV-1 Inhibitors : Larsen et al. (1999) synthesized triazenopyrazole derivatives, including 5-aminopyrazole-4-carbonitrile, as potential inhibitors of HIV-1. Compound 5-(3,3-Diethyl-1-triazeno)pyrazole-4-carbonitrile showed moderate activity against HIV-1 (Larsen et al., 1999).
  • Anti-Inflammatory Activity : Zhou et al. (2013) synthesized pyrrolo [1,2-a] pyrazines derivatives exhibiting moderate in vitro anti-inflammatory effects. These compounds may have potential as anti-inflammatory agents (Zhou et al., 2013).

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, H332, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and washing hands thoroughly after handling .

properties

IUPAC Name

5-bromo-3-methoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFJJHGAODFQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462988
Record name 5-Bromo-3-methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methoxypyrazin-2-amine

CAS RN

5900-13-0
Record name 5-Bromo-3-methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-3-methoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Amino-3,5-dibromopyrazine (7 g.) is boiled for about 9 hours with 0.65 g. sodium in 18.5 ml. methanol to give 2-amino-3-methoxy-5-bromopyrazine.
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Synthesis routes and methods II

Procedure details

A 30% w/w solution of NaOMe in MeOH (8.4 mL, 44.8 mmol) was added to a stirring suspension of 3,5-dibromo-2-aminopyrazine (10 g, 39.5 mmol) in dry MeOH (40 mL). The reaction mixture was heated to reflux and maintained for 3 h. The reaction was allowed to cool to rt and concentrate to 1/3 volume. The reaction was then partitioned between DCM and saturated aqueous NaHCO3 solution. The layers were separated and the organic phase was washed with saturated aqueous NaHCO3 solution (3×). The combined aqueous portions were back extracted with DCM (3×). The combined organic portions were washed with brine, dried (Na2SO4), and concentrated to provide 8.1 g of 5-bromo-3-methoxypyrazin-2-amine: 1H NMR (300 MHz, CDCl3): 7.64 (s, 1H), 4.79 (br s, 2H), 4.01 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GB Barlin - Australian journal of chemistry, 1983 - CSIRO Publishing
… analogue) with hydrazine in our hands did not give a hydrazino derivative; but the methylsulfonyl compound with methoxide ions readily gave 5-bromo-3-methoxypyrazin-2amine. …
Number of citations: 36 www.publish.csiro.au
D Mandal - (No Title), 2012 - nagoya.repo.nii.ac.jp
The studies presented in this thesis have been carried out under the direction of Professor Kenichiro Itami at Department of Chemistry, Graduate School of Science, Nagoya University …
Number of citations: 5 nagoya.repo.nii.ac.jp
S Ganesamoorthy, MM Tamizh… - Journal of …, 2018 - Elsevier
… In this regard, 5-bromo-3-methoxypyrazin-2-amine was examined as a substrate, the conversion was essentially quantitative (92%), suggesting that oxidative addition is favored over …
Number of citations: 8 www.sciencedirect.com
D Mandal - Postdoc Journal, 2015 - scholar.archive.org
… 5-Bromo-2iodo-3-methoxypyrazine (3) was synthesized from 5-bromo-3-methoxypyrazin-2-amine (13) by the treatment with HI and NaNO2 in 58% yield. Bromoindole boronic acid …
Number of citations: 0 scholar.archive.org

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